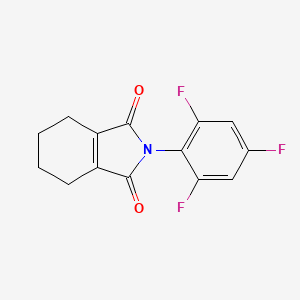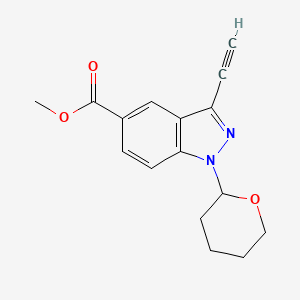
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is a complex organic compound with the molecular formula C16H18N2O3 This compound is characterized by the presence of an indazole ring, a tetrahydropyran moiety, and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through etherification reactions involving tetrahydropyranyl alcohol and appropriate leaving groups.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and tetrahydropyran moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethynyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol
- Methyl 3-ethynyl-1H-indazole-5-carboxylate
- 3-ethynyl-1H-indazole-5-carboxylic acid
Uniqueness
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is unique due to the combination of its structural features, including the indazole ring, ethynyl group, and tetrahydropyran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-3-13-12-10-11(16(19)20-2)7-8-14(12)18(17-13)15-6-4-5-9-21-15/h1,7-8,10,15H,4-6,9H2,2H3 |
InChIキー |
WGBGOOXJQAFOIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2C#C)C3CCCCO3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

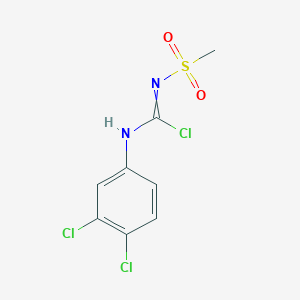
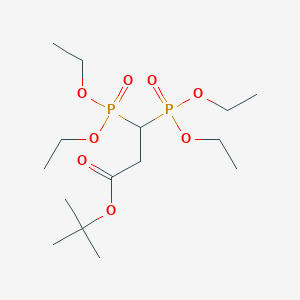
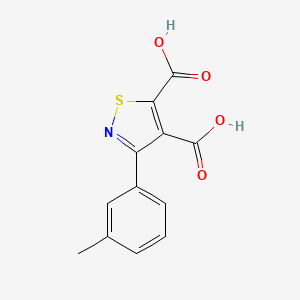
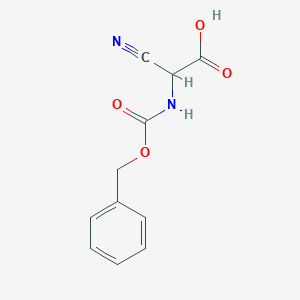
![5,6-Dimethoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8469328.png)
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)

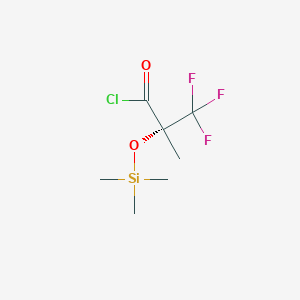
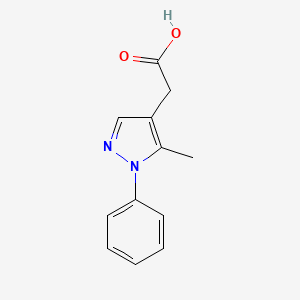
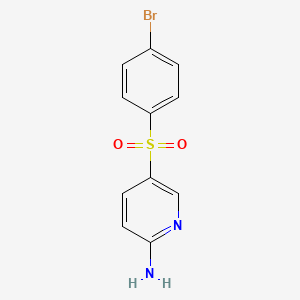
![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)
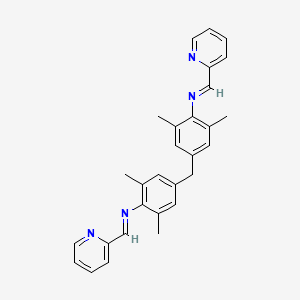
![1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-](/img/structure/B8469360.png)
